6-Amino-3-sulfonaphthalene-1-sulfonate
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Overview
Description
6-Amino-3-sulfonaphthalene-1-sulfonate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonate functional groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted naphthalene compounds.
Scientific Research Applications
6-Amino-3-sulfonaphthalene-1-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The amino and sulfonate groups allow it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-sulfonaphthalene-1-sulfonate
- 5-Amino-3-sulfonaphthalene-1-sulfonate
- 4-Amino-3-sulfonaphthalene-1-sulfonate
Uniqueness
6-Amino-3-sulfonaphthalene-1-sulfonate is unique due to its specific positioning of the amino and sulfonate groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C10H8NO6S2- |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-amino-3-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)/p-1 |
InChI Key |
KZCSUEYBKAPKNH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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